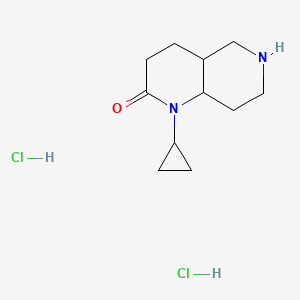

1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride

Descripción

Historical Context of Naphthyridine Compounds in Chemical Research

The historical development of naphthyridine chemistry traces back to the late nineteenth century, when Arnold Reissert first coined the term "naphthyridin" in 1893 specifically for the 1,8-naphthyridine system. This pioneering work established the foundation for what would become an extensive field of heterocyclic chemistry, with naphthyridines representing naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. The early recognition of these compounds' potential significance laid the groundwork for systematic investigation into their synthesis, properties, and applications.

The evolution of naphthyridine research accelerated significantly in the twentieth century, particularly following the work of Brobansky and Sucharda in 1927, who reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough demonstrated the feasibility of synthesizing various naphthyridine isomers and sparked increased interest in exploring their chemical properties and potential applications. The development of synthetic methodologies for naphthyridine construction became a central focus of heterocyclic chemistry research.

Over the decades, the field expanded to encompass all six possible isomeric naphthyridines, each offering unique structural characteristics and potential applications. The systematic investigation of these compounds revealed their versatility in various chemical transformations and their potential for biological activity. The historical progression from simple synthetic curiosities to compounds of significant scientific and practical interest demonstrates the enduring value of fundamental heterocyclic chemistry research. This historical context provides the essential background for understanding the development of more complex derivatives such as this compound.

The nomenclature evolution within naphthyridine chemistry reflects the field's maturation and standardization efforts. Initially, various terms including "isonaphthyridine," "benzodiazines," "pyridinopyridines," and "copyrin" were used to describe different naphthyridine systems. The eventual adoption of standardized nomenclature based on numbering systems provided clarity and consistency that facilitated communication and research coordination within the scientific community. This standardization proved crucial for the development of more complex derivatives and systematic structure-activity relationship studies.

Classification within Heterocyclic Chemistry

This compound occupies a specific position within the hierarchical classification system of heterocyclic compounds. As a member of the naphthyridine family, it belongs to the broader category of diazanaphthalenes, which are bicyclic systems containing two nitrogen atoms in different pyridine rings. The 1,6-naphthyridine system specifically refers to the arrangement where nitrogen atoms are positioned at the 1 and 6 positions of the fused ring system, creating a distinct electronic and geometric environment that influences the compound's chemical behavior.

The classification of this compound extends beyond simple structural considerations to encompass its functional group characteristics and stereochemical features. The presence of the ketone functionality at the 2-position creates an additional layer of chemical complexity, as this carbonyl group can participate in various chemical transformations and influences the overall reactivity profile of the molecule. The decahydro designation indicates complete saturation of the ring system, which significantly alters the electronic properties compared to aromatic naphthyridine derivatives.

Within the broader context of heterocyclic chemistry, naphthyridines are classified among the most important nitrogen-containing heterocycles due to their prevalence in natural products and their significance in medicinal chemistry. The systematic classification includes consideration of ring size, heteroatom positioning, saturation state, and substitution patterns. The cyclopropyl substituent introduces an additional element of structural complexity, as cyclopropyl groups are known for their unique conformational properties and their ability to influence molecular geometry through angle strain and stereoelectronic effects.

The chemical classification system also recognizes the importance of salt forms in heterocyclic chemistry. The dihydrochloride salt form of 1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one represents a specific chemical entity with distinct properties from its free base counterpart. This classification acknowledges that salt formation can significantly alter physical properties such as solubility, stability, and crystallinity, making the salt form a distinct chemical entity worthy of separate consideration and investigation.

Table 1: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Secondary Class | Bicyclic Systems | Diazanaphthalenes |

| Tertiary Class | Naphthyridines | 1,6-Naphthyridine derivatives |

| Quaternary Class | Functionalized Derivatives | Naphthyridinones |

| Substitution Pattern | Cycloalkyl-substituted | Cyclopropyl derivatives |

| Salt Form | Hydrochloride Salts | Dihydrochloride |

Significance in Contemporary Chemical Sciences

The significance of this compound in contemporary chemical sciences extends across multiple research domains, reflecting the compound's versatility and potential applications. In the field of medicinal chemistry, naphthyridine derivatives have demonstrated remarkable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound, particularly the combination of the cyclopropyl group with the saturated naphthyridinone core, represent a unique molecular architecture that may offer distinct biological activity profiles.

Contemporary research has increasingly focused on the development of heterocyclic compounds as privileged structures in drug discovery, and naphthyridines occupy a prominent position in this context. The 1,6-naphthyridin-2-one scaffold has been identified as particularly significant, with more than 17,000 compounds of this type included in chemical databases and referenced in over 1,000 publications. This extensive research interest demonstrates the recognized importance of this structural class and validates the continued investigation of novel derivatives such as the cyclopropyl-substituted variant.

The compound's significance also extends to synthetic organic chemistry, where it serves as both a synthetic target and a potential building block for more complex molecular constructions. The successful synthesis of such structurally complex heterocycles demonstrates advances in synthetic methodology and provides valuable insights into the construction of related molecular architectures. The cyclopropyl substituent introduces synthetic challenges that have driven methodological innovations in heterocyclic synthesis.

In the broader context of chemical research, this compound represents an important example of structure-based drug design principles applied to heterocyclic chemistry. The systematic modification of naphthyridine structures through the introduction of specific substituents exemplifies the rational approach to molecular design that characterizes contemporary pharmaceutical research. The dihydrochloride salt form specifically addresses practical considerations related to compound stability, solubility, and formulation, demonstrating the integration of chemical and pharmaceutical sciences in modern drug development.

Table 2: Contemporary Research Significance Metrics

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds. The name systematically describes each structural element: the "1-Cyclopropyl" designation indicates the presence of a cyclopropyl substituent at the 1-position of the naphthyridine ring system; "decahydro" specifies complete saturation of both rings in the bicyclic system; "1,6-naphthyridin" identifies the core heterocyclic framework with nitrogen atoms at positions 1 and 6; "2-one" indicates the presence of a ketone functionality at position 2; and "dihydrochloride" specifies the salt form with two hydrochloride equivalents.

The systematic classification extends to the compound's Chemical Abstracts Service registration, where it appears under multiple registry numbers reflecting different forms and preparation methods. The free base form is registered as Chemical Abstracts Service 1423117-53-6, while the dihydrochloride salt form carries the designation Chemical Abstracts Service 1423033-61-7. This dual registration system recognizes the distinct chemical identities of the free base and salt forms, acknowledging their different properties and potential applications.

International chemical identifier systems provide additional layers of systematic classification for this compound. The International Chemical Identifier string for the dihydrochloride form provides a unique algorithmic representation that enables unambiguous identification across different chemical databases and software systems. Similarly, the Simplified Molecular Input Line Entry System provides a linear notation that facilitates database searching and computational analysis of the compound's structure.

The systematic classification also encompasses stereochemical considerations, although the specific stereochemistry of this compound requires detailed investigation. The decahydro designation indicates multiple potential stereogenic centers within the saturated ring system, and the complete stereochemical assignment would require advanced analytical techniques or crystallographic analysis. The systematic nomenclature framework provides the foundation for such detailed stereochemical descriptions when they become available.

Table 3: Systematic Nomenclature and Identification Data

Propiedades

IUPAC Name |

1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c14-11-4-1-8-7-12-6-5-10(8)13(11)9-2-3-9;;/h8-10,12H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNVSNDXESEZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3CCNCC3CCC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Example Synthetic Route (Generalized)

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the nitrogen or carbon position is typically introduced by:

- Nucleophilic substitution reactions using cyclopropyl halides or cyclopropyl organometallic reagents on an appropriate precursor bearing a leaving group.

- Cyclopropanation reactions on double bonds of intermediates, though less common for this scaffold due to the bicyclic nature.

Formation of the Dihydrochloride Salt

The dihydrochloride form is prepared by:

- Treating the free base of 1-cyclopropyl-decahydro-1,6-naphthyridin-2-one with excess hydrochloric acid in an organic solvent such as diethyl ether or ethanol.

- This step enhances the compound’s stability, crystalline form, and solubility for pharmaceutical applications.

Data Table Summarizing Key Preparation Steps

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Remarks |

|---|---|---|---|

| Bicyclic core synthesis | Cyclocondensation | 4-Aminonicotinonitrile + diethyl malonate, NaOEt, EtOH | Forms bicyclic 1,6-naphthyridin-2-one intermediate |

| Cyclopropyl group introduction | Nucleophilic substitution | Cyclopropyl halide or organometallic reagent | Requires suitable leaving group on precursor |

| Saturation of bicyclic ring | Catalytic hydrogenation | H2 with Pd/C or similar catalyst | Converts aromatic or partially saturated to decahydro form |

| Salt formation | Acid-base reaction | HCl in ether or ethanol | Yields dihydrochloride salt for enhanced properties |

Research Findings and Optimization Notes

- The choice of catalyst and solvent in the cyclocondensation and hydrogenation steps strongly influences yield and purity. For example, using NaOEt in ethanol for condensation gives good yields of bicyclic intermediates.

- Cyclopropyl introduction can be challenging due to ring strain; mild conditions and selective reagents are preferred to avoid ring opening or side reactions.

- Formation of the dihydrochloride salt improves the compound’s stability and is commonly used in pharmaceutical preparations for enhanced bioavailability.

- Alternative oxidants and catalysts such as iodine or m-nitrobenzenesulfonate salts have been reported for related naphthyridine syntheses but are less relevant for the saturated decahydro derivatives.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Aplicaciones Científicas De Investigación

Overview

1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride is a compound within the naphthyridine class, known for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₁₅Cl₂N₂O, and it exhibits various biological activities, making it a subject of interest in scientific research.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, including receptors and enzymes.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties against various pathogens. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Potential : Research has also focused on its cytotoxic effects against cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, which is crucial for its evaluation as an anticancer agent.

Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structural features enable the synthesis of more complex heterocyclic compounds. The cyclopropyl group introduces steric effects that can influence reaction pathways and product formation.

- Synthetic Pathways : Various synthetic routes have been developed to create derivatives of this compound, enhancing its versatility in chemical synthesis.

Neuropharmacology

Due to its structural similarity to other naphthyridine derivatives known for their neuroactive properties, this compound is being explored for potential applications in treating neurological disorders.

- Receptor Interaction Studies : Investigations into its binding affinities with neurotransmitter receptors are ongoing, aiming to elucidate its mechanism of action in the central nervous system.

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthyridine derivatives highlighted the antimicrobial efficacy of this compound. The compound exhibited superior activity against Staphylococcus aureus, indicating its potential application in treating skin infections.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Case Study 2: Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects across multiple cancer cell lines (e.g., HeLa and MCF7), the compound was found to effectively inhibit cell proliferation, suggesting further exploration for cancer treatment applications.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analogues with Cyclopropyl Groups

A closely related compound, 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine dihydrochloride (Ref: 10-F711786), shares the cyclopropyl moiety but differs in its backbone structure. While 1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride contains a rigid bicyclic framework, the latter features a linear ethane-1,2-diamine chain with a 4-chlorophenyl substituent. This structural divergence likely impacts their reactivity and applications:

- The bicyclic naphthyridinone core may confer steric hindrance, influencing binding affinity in biological systems or catalytic processes.

- The ethane-1,2-diamine derivative’s chlorophenyl group could enhance lipophilicity, favoring membrane penetration in pharmaceutical contexts .

Both compounds were discontinued by CymitQuimica, suggesting shared challenges in synthesis, stability, or market demand.

Biogenic Amine Dihydrochloride Salts

Dihydrochloride salts of biogenic amines, such as putrescine dihydrochloride (≥98%) and cadaverine dihydrochloride (>98%), are well-documented in analytical chemistry for their roles as standards in food safety testing . Key comparisons:

Dihydrochloride Salts in Polymerization

Azoamidine dihydrochloride compounds, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride , are water-soluble initiators for radical polymerization . Contrasts with the target compound include:

- Reactivity: Azoamidines decompose thermally to generate radicals, enabling polymer chain initiation. The naphthyridinone derivative’s rigid structure may limit such reactivity.

- Functional Groups: Azoamidines feature azo (-N=N-) and amidine groups critical for initiator function, absent in the cyclopropyl-naphthyridinone compound.

Data Table: Comparative Analysis of Selected Dihydrochloride Compounds

Research Findings and Limitations

- Synthesis Challenges : The discontinuation of cyclopropyl-containing dihydrochlorides may reflect synthetic difficulties, such as cyclopropane ring stability under acidic conditions or purification hurdles.

- Solubility vs.

- Knowledge Gaps: Direct pharmacological or catalytic data for this compound are absent in accessible literature, necessitating further experimental studies.

Actividad Biológica

1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride (CAS Number: 1423033-61-7) is a synthetic compound belonging to the naphthyridine family, characterized by its bicyclic structure. This compound is notable for its potential biological activities, which have been explored in various pharmacological contexts. The unique cyclopropyl group introduces specific steric effects that may influence its interactions with biological targets.

The molecular formula of this compound is C₈H₁₅Cl₂N₂O, with a molecular weight of 190.67 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and therapeutic applications.

Pharmacological Profile

Research indicates that compounds within the naphthyridine class exhibit a range of biological activities, including:

- Anticancer Activity : Naphthyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer .

- Antiviral Properties : Some derivatives have exhibited antiviral activity against viruses such as HIV and HSV-1. The presence of cycloalkyl groups has been linked to enhanced anti-HIV activity, suggesting a potential therapeutic avenue for viral infections .

- Immunomodulatory Effects : Certain naphthyridine derivatives have been reported to modulate immune responses by reducing pro-inflammatory cytokines and oxidative stress in animal models .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Receptor Binding : The compound's ability to bind to receptors can alter cellular responses and contribute to its pharmacological effects.

Case Studies

- Anticancer Activity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:

- Immunomodulation in Animal Models : In studies involving rats with induced colitis, related naphthyridine compounds reduced levels of inflammatory markers such as TNF-α and IL-1β, demonstrating potential therapeutic benefits for inflammatory diseases .

Comparative Analysis

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1423033-61-7 | Cyclopropyl group enhances steric effects | Anticancer, antiviral |

| Aaptamine | Not available | Natural derivative from marine sources | Cytotoxic against multiple cancer types |

| Canthinone | Not available | Isolated from plants | Immunomodulatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.